molecular formula C9H6ClNO2 B12976079 5-Chloro-2-oxoindoline-7-carbaldehyde

5-Chloro-2-oxoindoline-7-carbaldehyde

Cat. No.: B12976079
M. Wt: 195.60 g/mol
InChI Key: DJJMFOKYRPJPFG-UHFFFAOYSA-N
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Description

5-Chloro-2-oxoindoline-7-carbaldehyde is a halogenated indoline derivative characterized by a chloro substituent at position 5, a ketone group at position 2 (forming the indoline ring), and an aldehyde functional group at position 7. This compound’s structure combines aromaticity with reactive moieties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its aldehyde group enables participation in condensation reactions, while the chloro substituent and lactam-like oxo group influence electronic properties and solubility.

Properties

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

5-chloro-2-oxo-1,3-dihydroindole-7-carbaldehyde

InChI

InChI=1S/C9H6ClNO2/c10-7-1-5-3-8(13)11-9(5)6(2-7)4-12/h1-2,4H,3H2,(H,11,13)

InChI Key

DJJMFOKYRPJPFG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)C=O)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-oxoindoline-7-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 5-chloroindoline with an oxidizing agent to introduce the oxo group at the 2nd position. The carbaldehyde group can be introduced through formylation reactions using reagents like Vilsmeier-Haack reagent.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-oxoindoline-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indoline derivatives.

Scientific Research Applications

Chemistry: 5-Chloro-2-oxoindoline-7-carbaldehyde is used as a building block in the synthesis of various indole derivatives. It serves as a precursor for the synthesis of complex molecules with potential biological activities.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. It is used in the development of new drugs targeting specific biological pathways.

Medicine: The compound has shown promise in medicinal chemistry for the development of anticancer, antiviral, and antimicrobial agents. Its unique structure allows for the design of molecules with enhanced therapeutic properties.

Industry: In the industrial sector, 5-Chloro-2-oxoindoline-7-carbaldehyde is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-oxoindoline-7-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved depend on the specific biological target and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 5-Chloro-2-oxoindoline-7-carbaldehyde, focusing on substituent positions, functional groups, and structural similarities. Data are compiled from synthesis reports, catalogs, and similarity analyses .

Compound Name CAS Number Molecular Formula Substituents Key Functional Groups Structural Similarity
5-Chloro-2-oxoindoline-7-carbaldehyde - C₉H₅ClNO₂ Cl (C5), O (C2), CHO (C7) Aldehyde, ketone, chloro Reference compound
5-Chloroindole-3-carboxaldehyde 827-01-0 C₉H₆ClNO Cl (C5), CHO (C3) Aldehyde, chloro, indole core 0.92
6-Chloro-1H-indole-2-carbaldehyde 53590-59-3 C₉H₆ClNO Cl (C6), CHO (C2) Aldehyde, chloro, indole core 0.77
7-Chloro-1H-indole-2-carboxylic acid 28899-75-4 C₉H₆ClNO₂ Cl (C7), COOH (C2) Carboxylic acid, chloro 0.83
5-Fluoro-7-methyl-1H-indole-3-carbaldehyde 1190321-22-2 C₁₀H₈FNO F (C5), CH₃ (C7), CHO (C3) Aldehyde, fluoro, methyl Structural analog

Key Observations :

Functional Group Positioning :

  • The aldehyde group at position 7 in the target compound distinguishes it from analogs like 5-Chloroindole-3-carboxaldehyde (aldehyde at C3) and 6-Chloro-1H-indole-2-carbaldehyde (aldehyde at C2). This positional variation significantly impacts reactivity; for example, C7 aldehyde proximity to the chloro substituent may enhance steric hindrance in coupling reactions.
  • The 2-oxo group in the indoline ring introduces a lactam-like structure, increasing polarity compared to indole-based analogs .

Electronic Effects: Chloro substituents at C5 (target compound) vs. C6/C7 (analogs) alter electron distribution. The fluorine and methyl substituents in 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde reduce electrophilicity compared to the target compound’s chloro group, impacting applications in fluorinated drug design .

Applications :

  • Aldehyde-containing analogs (e.g., 5-Chloroindole-3-carboxaldehyde) are widely used in synthesizing Schiff bases or heterocyclic scaffolds, whereas carboxylic acid derivatives (e.g., 7-Chloro-1H-indole-2-carboxylic acid) are preferred for amide bond formation in peptidomimetics .
  • The target compound’s oxo group may enhance hydrogen-bonding capacity, making it suitable for metal coordination or enzyme-targeted drug design.

Research Findings and Limitations

  • Synthetic Challenges : The synthesis of 5-Chloro-2-oxoindoline-7-carbaldehyde requires precise control to avoid over-oxidation of the aldehyde group or displacement of the chloro substituent. Similar compounds (e.g., indole-3-carboxaldehyde) are synthesized via Vilsmeier-Haack reactions, but the indoline core necessitates modified protocols .
  • Thermal Stability: Indole carboxaldehydes like Indole-3-carboxaldehyde (mp 193–198°C) exhibit higher melting points than non-aromatic aldehydes, suggesting the target compound may also display elevated thermal stability .
  • Comparative studies with analogs are essential to predict its behavior in synthetic or biological systems.

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